molecular formula C17H19N5O2 B13426833 (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid CAS No. 2102675-40-9

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid

Cat. No.: B13426833
CAS No.: 2102675-40-9
M. Wt: 325.4 g/mol
InChI Key: IPENMCZAZMYXFD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a pyrazole ring, and a cyclopentylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the pyrazole ring and the cyclopentylpropanoic acid moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid: Unique due to its specific combination of functional groups and structural features.

    Other Pyrrolopyrimidine Derivatives: Compounds with similar core structures but different substituents, leading to variations in their chemical and biological properties.

    Pyrazole Derivatives: Compounds with a pyrazole ring, which may exhibit similar reactivity but different biological activities.

Uniqueness

The uniqueness of ®-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid, also referred to as a Janus kinase (JAK) inhibitor, has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is primarily investigated for its role in modulating immune responses and treating various diseases linked to JAK activity, including cancers and autoimmune disorders.

  • IUPAC Name : this compound
  • Molecular Formula : C17H21N6O4P
  • CAS Number : 1092939-17-7
  • Molecular Weight : 404.37 g/mol
  • Purity : 97% .

The primary mechanism of action for this compound involves the inhibition of JAK kinases. These kinases are crucial for the signaling pathways of various cytokines and growth factors that regulate immune responses and hematopoiesis. By inhibiting JAK activity, this compound can effectively reduce inflammation and modulate immune functions, making it a candidate for treating several immune-mediated diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on JAK1 and JAK2 with IC50 values reported at approximately 3.3 nM and 2.8 nM, respectively . This high specificity for JAK kinases positions it as a promising therapeutic agent for conditions such as:

  • Cancer : Particularly in hematological malignancies where JAK signaling is often aberrant.
  • Autoimmune Disorders : Conditions like psoriasis and rheumatoid arthritis, where cytokine signaling plays a critical role in disease pathology.

In Vivo Studies

Preclinical in vivo studies have shown that administration of this compound leads to significant reductions in inflammatory markers and improved clinical outcomes in models of autoimmune diseases .

Case Study 1: Treatment of Psoriasis

A study involving animal models of psoriasis indicated that treatment with this compound resulted in decreased skin inflammation and reduced hyperproliferation of keratinocytes. The mechanism was attributed to the inhibition of IL-23 signaling through JAK inhibition .

Case Study 2: Myelofibrosis Management

Clinical trials evaluating the efficacy of this compound in patients with myelofibrosis showed promising results, with a significant reduction in splenomegaly and improvement in quality of life metrics. The compound's ability to inhibit aberrant JAK signaling pathways was highlighted as a key factor in its therapeutic effect .

Comparative Analysis with Other JAK Inhibitors

Compound NameTarget KinaseIC50 (nM)Indication
This compoundJAK1/JAK23.3/2.8Cancer, Autoimmune Disorders
RuxolitinibJAK1/JAK21.0/0.5Myelofibrosis
TofacitinibJAK1/JAK30.5/0.8Rheumatoid Arthritis

Properties

CAS No.

2102675-40-9

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C17H19N5O2/c23-15(24)7-14(11-3-1-2-4-11)22-9-12(8-21-22)16-13-5-6-18-17(13)20-10-19-16/h5-6,8-11,14H,1-4,7H2,(H,23,24)(H,18,19,20)/t14-/m1/s1

InChI Key

IPENMCZAZMYXFD-CQSZACIVSA-N

Isomeric SMILES

C1CCC(C1)[C@@H](CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CCC(C1)C(CC(=O)O)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.